1-ethyl-N-(2-ethyl-4-oxoquinazolin-3-yl)-2-hydroxy-4-oxoquinoline-3-carboxamide

Antibacterial MRSA GyrB inhibitor

1-Ethyl-N-(2-ethyl-4-oxoquinazolin-3-yl)-2-hydroxy-4-oxoquinoline-3-carboxamide, also known as compound f1 (AG-690/11765367), is a member of the N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide class. It functions as a novel inhibitor of the bacterial DNA gyrase subunit B (GyrB), a clinically unexploited antibacterial target.

Molecular Formula C22H20N4O4
Molecular Weight 404.4 g/mol
Cat. No. B11208664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(2-ethyl-4-oxoquinazolin-3-yl)-2-hydroxy-4-oxoquinoline-3-carboxamide
Molecular FormulaC22H20N4O4
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC=C4N(C3=O)CC)O
InChIInChI=1S/C22H20N4O4/c1-3-17-23-15-11-7-5-9-13(15)21(29)26(17)24-20(28)18-19(27)14-10-6-8-12-16(14)25(4-2)22(18)30/h5-12,27H,3-4H2,1-2H3,(H,24,28)
InChIKeyLJFRLMPOJDPLDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-N-(2-ethyl-4-oxoquinazolin-3-yl)-2-hydroxy-4-oxoquinoline-3-carboxamide: A DNA Gyrase B Inhibitor Lead with Validated Anti-MRSA Activity


1-Ethyl-N-(2-ethyl-4-oxoquinazolin-3-yl)-2-hydroxy-4-oxoquinoline-3-carboxamide, also known as compound f1 (AG-690/11765367), is a member of the N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide class [1]. It functions as a novel inhibitor of the bacterial DNA gyrase subunit B (GyrB), a clinically unexploited antibacterial target [1]. The compound has been characterized by a GyrB IC50 of 1.21 µM, MICs of 4–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), and favorable early-stage drug-likeness properties, including metabolic stability and low mammalian cytotoxicity [1].

Critical Structure-Activity Relationship (SAR) Variations Within the N-Quinazolinone-Quinolone Carboxamide Class


Within the N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide class, minor structural modifications result in substantial trade-offs between biochemical potency and whole-cell antibacterial activity, precluding simple analog substitution. For example, while the 6-methoxy (f4) and N-ethyl (f14) analogs demonstrate superior GyrB enzyme inhibition (IC50s: 0.31 µM and 0.28 µM, respectively) compared to f1 (1.21 µM), they are virtually inactive against S. aureus strains (MICs >64 µg/mL) [1]. The target compound's distinct substitution pattern, which balances target engagement, hydrophobicity (clogP 3.13), and cellular penetration, is critical for its potent anti-MRSA phenotype [1].

Quantitative Differentiation of 1-Ethyl-N-(2-ethyl-4-oxoquinazolin-3-yl)-2-hydroxy-4-oxoquinoline-3-carboxamide (f1) Against Closest Analogs


Superior Antibacterial Activity Against MRSA and MSSA Strains Compared to Potent GyrB-Inhibiting Analogs

Compound f1 exhibits potent whole-cell antibacterial activity against a panel of methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) strains, with MIC values ranging from 4 to 8 µg/mL [1]. In head-to-head testing, the more biochemically potent GyrB inhibitors f4 and f14 demonstrated minimal to no antibacterial activity, with MICs of ≥32 to >64 µg/mL against the same MSSA strains [1]. This divergence highlights f1's superior ability to penetrate the bacterial cell wall and engage the intracellular target, making it a more viable antibacterial lead.

Antibacterial MRSA GyrB inhibitor MIC Staphylococcus aureus

Balanced GyrB Biochemical Potency and Cytotoxicity Profile Compared to Optimized Analogs

While analogs f4 and f14 achieve sub-micromolar GyrB inhibition (IC50s: 0.31 µM and 0.28 µM, respectively), they are essentially inactive against whole bacterial cells [1]. Compound f1 exhibits moderate GyrB inhibition (IC50: 1.21 µM) but demonstrates a strong translation from biochemical activity to antibacterial phenotype [1]. Crucially, the antibacterial activity of f1 occurs at concentrations below those causing toxicity to mammalian cells. The CC50 values for f1 in HepG2 (49.6 µM) and HUVEC (51.5 µM) cells are approximately 5- to 6-fold higher than the maximum concentration required for antibacterial activity (MIC: 8 µg/mL ≈ 17.9 µM), implying a therapeutic window [1].

GyrB inhibitor IC50 Cytotoxicity Selectivity ADMET

Differential Metabolic Stability in Plasma and Liver Microsomes

Compound f1 demonstrates exceptional stability in mouse plasma (t1/2 > 372.8 min) and moderate stability in mouse liver microsomes (t1/2 = 24.5 min) [1]. The plasma half-life significantly exceeds that of the positive control propantheline (t1/2 = 66.3 min) in the same assay [1]. While metabolic stability for f4 and f14 was not reported in this study, their deprioritization due to poor antibacterial activity makes this an implicit differentiator.

Metabolic Stability Half-life Plasma Stability Liver Microsomes PK/PD

Favorable Drug-Likeness and Physicochemical Profile Compared to In-Class Analogs

Compound f1 is predicted to possess favorable drug-like properties, including high gastrointestinal absorption, no blood-brain barrier permeability, and no violations of Lipinski's Rule of Five [1]. Its calculated logP (clogP) of 3.13 is hypothesized to be a key driver of its superior cellular penetration compared to the less lipophilic f14 (clogP = 1.88), which is inactive in bacterial assays despite being a more potent enzyme inhibitor [1].

Drug-likeness clogP Lipinski SwissADME Physicochemical

Key Application Scenarios for 1-Ethyl-N-(2-ethyl-4-oxoquinazolin-3-yl)-2-hydroxy-4-oxoquinoline-3-carboxamide (f1)


Lead Compound for GyrB-Targeted Anti-MRSA Drug Discovery Programs

Procurement of f1 is warranted for research programs aiming to develop novel, resistance-breaking antibiotics against MRSA and vancomycin-intermediate S. aureus (VISA). The compound possesses validated in vitro antibacterial activity (MIC 4–8 µg/mL) against drug-resistant clinical isolates, a defined molecular target (GyrB IC50: 1.21 µM), and a favorable selectivity profile (CC50/MIC ratio >2.8) [1]. It serves as a high-quality starting point for medicinal chemistry optimization campaigns.

Mechanistic Probe for Intracellular GyrB Target Engagement and Validation

The compound's unique profile—moderate enzyme binding coupled with strong cellular activity—makes it an ideal chemical probe for dissecting factors governing intracellular target engagement of GyrB inhibitors. Its superior activity over the enzyme-potent analogs f4 and f14 enables studies on bacterial uptake, efflux, and physicochemical determinants (e.g., clogP of 3.13) critical for compound penetration and accumulation [1].

Reference Standard for Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling

The availability of robust in vitro ADME data, including high plasma stability (t1/2 > 372.8 min) and moderate hepatic clearance (t1/2 = 24.5 min), positions f1 as a reliable reference compound for establishing PK/PD relationships in the GyrB inhibitor class [1]. This facilitates cross-study comparisons and benchmarking of next-generation analogs.

Quote Request

Request a Quote for 1-ethyl-N-(2-ethyl-4-oxoquinazolin-3-yl)-2-hydroxy-4-oxoquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.